molecular formula C10H13NO B13301409 2-Cyclopropoxy-4-methylaniline

2-Cyclopropoxy-4-methylaniline

Cat. No.: B13301409
M. Wt: 163.22 g/mol
InChI Key: IZORGJXRRVXCKJ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-methylaniline is an organic compound with the molecular formula C₁₀H₁₃NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropoxy group at the second position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. For instance, starting with 2-bromo-4-methylaniline, the bromine atom can be replaced by a cyclopropoxy group using a suitable nucleophile under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and purification through techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

2-Cyclopropoxy-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-methylaniline involves its interaction with specific molecular targets. The cyclopropoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methyl group at the fourth position may also play a role in modulating its biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropoxy-4-methylaniline is unique due to the presence of both the cyclopropoxy and methyl groups, which can significantly influence its chemical and biological properties. These structural features make it a valuable compound for various applications and studies .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclopropyloxy-4-methylaniline

InChI

InChI=1S/C10H13NO/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8H,3-4,11H2,1H3

InChI Key

IZORGJXRRVXCKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2CC2

Origin of Product

United States

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